molecular formula C18H19N3O3 B2511212 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea CAS No. 877640-43-2

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea

Cat. No.: B2511212
CAS No.: 877640-43-2
M. Wt: 325.368
InChI Key: CHHKSNMJLKAQEH-UHFFFAOYSA-N
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Description

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives It features a pyrrolidinone ring substituted with a methoxyphenyl group and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea typically involves the reaction of 4-methoxyphenylacetic acid with phenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and advanced purification techniques like high-performance liquid chromatography (HPLC) may also be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-24-16-9-7-15(8-10-16)21-12-14(11-17(21)22)20-18(23)19-13-5-3-2-4-6-13/h2-10,14H,11-12H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHKSNMJLKAQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801325750
Record name 1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815590
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

877640-43-2
Record name 1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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